Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with an ester group at the C2 position. The compound is synthesized via a multi-step pathway starting from commercially available 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. Critical steps include Buchwald–Hartwig coupling with 2-(difluoromethyl)-1H-benzimidazole (yielding intermediate 13, 47–89% yield) and subsequent reductions or oxidations to introduce functional groups . The C2 ester group is noted to enhance bioactivity, making it a structural focal point for comparative studies .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWFJFNCDMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716764 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353498-59-5 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or 1,3-diketones . One common method includes the reaction of aminopyrazoles with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Ethyl pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. For instance, compounds derived from this scaffold have been identified as selective inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine that exhibited potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer cell survival and proliferation. One derivative demonstrated an IC50 value of 18 nM against PI3Kδ, indicating its potential as a therapeutic agent for cancer treatment .
1.2 Enzyme Inhibition
The compound has also been explored for its enzyme inhibitory activities. Notably, it has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition could have implications for neurodegenerative diseases and other conditions where synaptic function is compromised . Furthermore, ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives are being investigated for their ability to inhibit specific lipid kinases involved in inflammatory and autoimmune diseases .
1.3 Psychopharmacological Effects
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess psychopharmacological properties. They have been studied for their effects on the central nervous system, potentially offering new avenues for the treatment of anxiety and sleep disorders .
Synthetic Methodologies
The synthesis of this compound and its derivatives typically involves several key steps:
- Stepwise Synthesis : Recent advancements have allowed for the development of regioselective synthetic routes that facilitate the introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. This includes methods such as Sonogashira coupling to introduce alkynyl groups and Suzuki-Miyaura coupling for aryl substitutions .
- Functionalization : The ability to modify the ethyl pyrazolo[1,5-a]pyrimidine core through simple aromatic substitution reactions enhances its structural diversity and biological activity .
Material Science Applications
Beyond medicinal uses, this compound has shown potential in material science due to its unique photophysical properties. Research has indicated that derivatives can serve as effective fluorophores with applications in bioimaging and as biomarkers in cellular studies . The ability to form crystals with distinct conformational characteristics further expands their applicability in solid-state devices.
Case Studies
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The compound’s ability to interact with various biological targets underlies its diverse pharmacological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Key Derivatives
- Triazolo vs.
- Substituent Effects: Chloro groups (e.g., Ethyl 5-chloro derivatives) increase lipophilicity but may reduce solubility, while amino groups (e.g., 7-(3-aminophenyl) derivatives) enhance fluorescence properties .
Physical and Optical Properties
Table 3: Optical Properties of Fluorescent Derivatives
- Fluorescence Enhancement: Amino groups at C7 (e.g., 7-amino derivatives) significantly redshift absorption and emission maxima compared to aryl-substituted analogs, suggesting utility in optoelectronic applications .
Biological Activity
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including regioselective cross-coupling reactions. For instance, a study highlighted the stepwise synthesis involving 2,6-dibromopyrazolo[1,5-a]pyrimidine, which was reacted with terminal alkynes under controlled conditions to yield a variety of derivatives with potential biological applications .
Anticancer Activity
Recent studies have demonstrated that ethyl pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties . For example, one investigation reported that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds displayed dual inhibition potential toward cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), suggesting their utility as anticancer therapeutics .
Table 1: Anticancer Activity of Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | GI (%) |
|---|---|---|---|
| 6s | CDK2 | <10 | 43.9 |
| 6t | TRKA | <5 | 40.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated that this compound derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 312 µM against Bacillus subtilis, highlighting its potential in treating bacterial infections .
Table 2: Antimicrobial Activity of Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives
| Bacteria | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|
| Bacillus subtilis | 23.0 ± 1.4 | 312 |
| Staphylococcus aureus | 20.0 ± 1.0 | 400 |
| Pseudomonas aeruginosa | 15.0 ± 0.5 | >500 |
The mechanisms through which this compound exerts its biological effects are still being elucidated. Molecular docking studies suggest that these compounds interact with key enzymes involved in cell cycle regulation and apoptosis pathways, particularly in cancer cells. The compounds were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in treated cell populations .
Case Studies
Several case studies have explored the efficacy of ethyl pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A derivative was tested against various cancer cell lines and demonstrated potent inhibitory effects on CDK2 and TRKA pathways, leading to significant cytotoxicity in breast cancer cells (MCF-7) with an IC50 value indicating high potency .
- Case Study 2 : In a study focusing on antimicrobial activity, the compound was shown to effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an anti-biofilm agent in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
